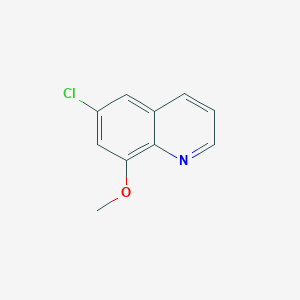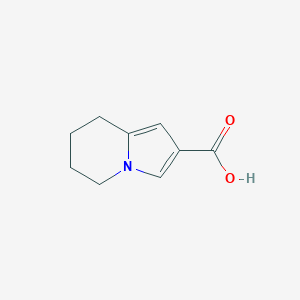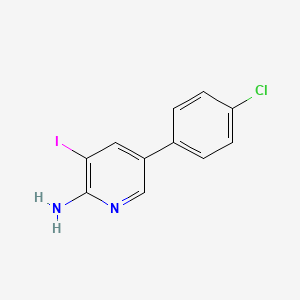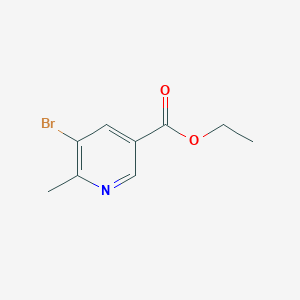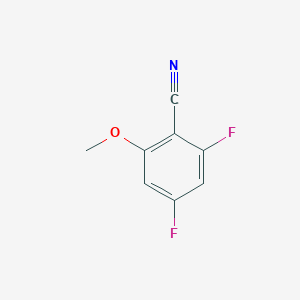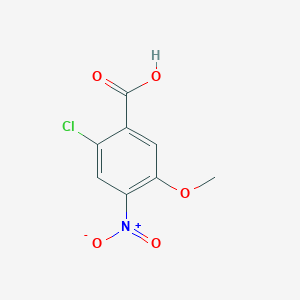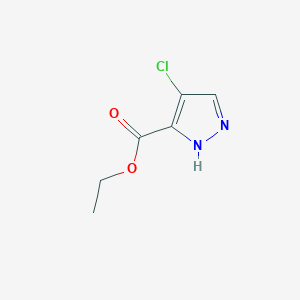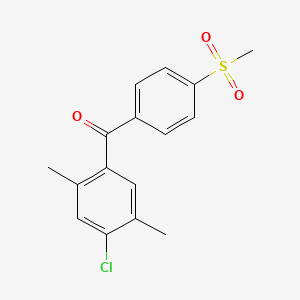
(4-Chloro-2,5-dimethyl-phenyl)-(4-methylsulfonylphenyl)methanone
Overview
Description
(4-Chloro-2,5-dimethyl-phenyl)-(4-methylsulfonylphenyl)methanone, also known as 4-Chloro-2,5-DMPM, is a synthetic compound that has been used in a variety of scientific applications. 4-Chloro-2,5-DMPM is a versatile compound that has been used in the synthesis of various compounds, as well as in the study of biochemical and physiological effects.
Scientific Research Applications
Synthesis and Structure
A series of N-phenylpyrazolyl aryl methanones derivatives, including those with arylthio/sulfinyl/sulfonyl groups like (4-Chloro-2,5-dimethyl-phenyl)-(4-methylsulfonylphenyl)methanone, have been synthesized and characterized. These compounds, characterized by NMR, FT-IR, and HRMS, have shown potential in herbicidal and insecticidal activities (Wang et al., 2015).
Biological Activities
Research on a variety of methanone derivatives has demonstrated their antimicrobial, antioxidant, and insect antifeedant activities. These activities were tested using bacterial and fungal strains and different bio-assay methods, highlighting the compound's potential in biological applications (G.Thirunarayanan, 2015).
Crystal Structure Studies
Crystal structure analysis of similar methanone compounds has been performed, providing valuable insights into their molecular configurations. These studies are crucial for understanding the chemical properties and potential applications of these compounds (Sun et al., 2017).
Advanced Synthesis Techniques
Efficient synthesis methods for related methanone compounds have been developed, demonstrating their versatility in creating a range of bioactive compounds. These methods include reactions like cycloplatination and advanced condensation processes, showcasing the chemical flexibility of methanones (Ryabov et al., 1997).
Material Science Applications
In the realm of material sciences, methanone derivatives have been used in the synthesis of polymers like poly(arylene ether sulfone)s, demonstrating their utility in creating materials with specific properties like hydroxide conductivity and alkaline stability (Shi et al., 2017).
properties
IUPAC Name |
(4-chloro-2,5-dimethylphenyl)-(4-methylsulfonylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO3S/c1-10-9-15(17)11(2)8-14(10)16(18)12-4-6-13(7-5-12)21(3,19)20/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZRPCBDNEKONPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C)C(=O)C2=CC=C(C=C2)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-2,5-dimethyl-phenyl)-(4-methylsulfonylphenyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,7-Dichloro-3-methylthieno[3,2-B]pyridine](/img/structure/B1427093.png)

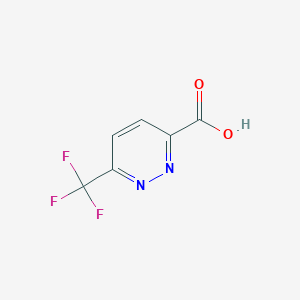
![3',4'-Dihydro-2'h-spiro[cyclobutane-1,1'-isoquinolin]-6'-amine](/img/structure/B1427099.png)
![2,6-dibromo-4,4-bis(2-ethylhexyl)-4H-Silolo[3,2-b:4,5-b']dithiophene](/img/structure/B1427100.png)

